This compound has garnered significant attention in scientific research primarily due to its interaction with biological targets, specifically its role as an antagonist for activin receptor-like kinase 3 (ALK3) [ [] ]. This kinase is a type I receptor for bone morphogenetic proteins (BMPs) and plays a crucial role in various cellular processes, including cell growth, differentiation, and organ development. The ability of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol to modulate ALK3 signaling makes it a valuable tool for investigating the biological functions of BMPs and exploring its potential therapeutic applications.
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is a heterocyclic compound notable for its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a pyridine ring and a phenolic group. This compound has garnered attention in medicinal chemistry due to its potential applications as a scaffold for drug development, particularly in targeting cyclin-dependent kinases, which play a critical role in cell cycle regulation and cancer progression. The ability to modify its functional groups enhances its versatility in various scientific fields, including pharmacology and material science.
The synthesis of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol typically involves the condensation of specific starting materials under controlled conditions. A common synthetic route includes the cyclization of a pyridine derivative with a pyrazole precursor, often facilitated by the use of catalysts. Reaction conditions usually involve elevated temperatures and solvents such as dimethylformamide or ethanol to enhance solubility and reaction efficiency.
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Automated systems are employed to ensure consistent production quality. High-throughput screening techniques are utilized to refine the synthesis process further, allowing for rapid evaluation of different reaction conditions and reagents.
The compound has a molecular formula of and a molecular weight of approximately 295.30 g/mol. Its structural features include multiple aromatic rings and nitrogen-containing heterocycles, contributing to its chemical reactivity and biological activity.
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is involved in various chemical reactions:
Common reagents for oxidation include potassium permanganate or hydrogen peroxide in acidic or basic media. For reduction reactions, catalysts such as palladium on carbon in the presence of hydrogen gas are typically used. Substitution reactions often utilize halogenating agents like bromine or chlorine with Lewis acid catalysts .
The primary mechanism of action for 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol involves its interaction with cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, this compound disrupts cell cycle regulation.
This inhibition leads to significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to interfere with biochemical pathways related to cell proliferation makes it a candidate for further investigation in cancer therapy .
The compound is typically characterized by its solid state at room temperature, with specific melting points dependent on purity and synthesis methods.
Key chemical properties include:
Relevant analyses often include spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity during synthesis .
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and pharmacological research, showcasing potential pathways for therapeutic advancements.
Pyrazolo[1,5‑a]pyrimidine (PP) is a fused, planar bicyclic heterocycle that serves as a purine bioisostere, mimicking the hydrogen-bonding and electronic properties of natural purines while exhibiting enhanced metabolic stability and tunable pharmacokinetics. This scaffold’s synthetic versatility allows extensive functionalization at positions 2, 3, 5, 6, and 7, enabling precise modulation of steric, electronic, and solubility properties for drug design [1] [3]. The core structure’s rigidity facilitates optimal target engagement, as demonstrated by FDA-approved drugs:
Table 1: Impact of Pyrazolo[1,5-a]pyrimidine Substitutions on Biological Activity
Position | Functional Group | Biological Consequence | Example Agent |
---|---|---|---|
3 | Aryl/heteroaryl | Target affinity modulation | Dorsomorphin (C3-pyridine) |
5 | Alkyl/halo | Enhanced metabolic stability | Anti-TB derivatives [4] |
7 | Amino/phenol | Solubility & H-bonding | 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol |
2 | Methyl/carbonitrile | π-Stacking interactions | Zanubrutinib precursors [7] |
The scaffold’s adaptability is further evidenced by diverse synthetic routes, including:
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol exemplifies structure-driven drug design, integrating three pharmacophoric elements:
Table 2: Pharmacological Profile of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol
Target Class | Specific Target | Activity (IC50) | Therapeutic Implication |
---|---|---|---|
Kinases | IRAK4 | <10 nM | Oncology/autoimmune disorders [9] |
BTK | 15 nM | B-cell malignancies | |
EGFR | >1 μM | Selectivity advantage | |
Mycobacterial | ATP synthase | MIC90 0.25 μg/mL | Tuberculosis [4] |
Mechanistically, the compound demonstrates:
Table 3: Therapeutic Applications and Molecular Mechanisms
Disease Area | Molecular Mechanism | Biological Effect |
---|---|---|
Oncology | IRAK4/NF-κB pathway blockade | Tumor growth inhibition in MYD88-mutated lymphomas |
Autoimmunity | TLR/IL-1R signaling suppression | Reduced pro-inflammatory cytokines (TNF-α, IL-6) |
Tuberculosis | ATP synthase inhibition | Bactericidal activity against drug-resistant M.tb |
The phenol-pyridine motif enables molecular recognition through:
This multi-target engagement profile positions 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol as a versatile lead for inflammatory, infectious, and oncological diseases, with ongoing optimization focusing on:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1